molecular formula C6H4N2S B146088 2-Sulfanylpyridine-4-carbonitrile CAS No. 127324-61-2

2-Sulfanylpyridine-4-carbonitrile

Cat. No.: B146088
CAS No.: 127324-61-2
M. Wt: 136.18 g/mol
InChI Key: JJUVMORPLVBMQL-UHFFFAOYSA-N
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Description

2-Sulfanylpyridine-4-carbonitrile is an organic compound with the molecular formula C6H4N2S It is a derivative of pyridine, featuring a sulfanyl group at the second position and a carbonitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylpyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the sulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylpyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Sulfanylpyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antitumor effects.

    Medicine: Derivatives of this compound are explored for their therapeutic potential.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Sulfanylpyridine-4-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Sulfanylpyridine-3-carbonitrile
  • 2-Sulfanylpyridine-5-carbonitrile
  • 2-Sulfanylpyridine-6-carbonitrile

Uniqueness

2-Sulfanylpyridine-4-carbonitrile is unique due to the specific positioning of the sulfanyl and carbonitrile groups on the pyridine ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUVMORPLVBMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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